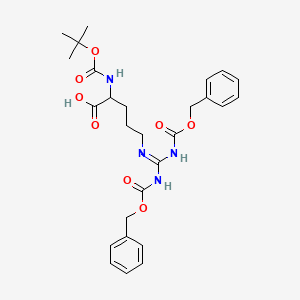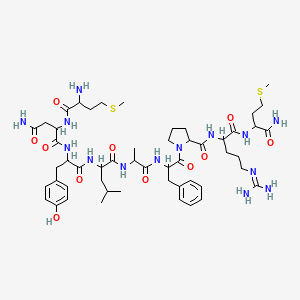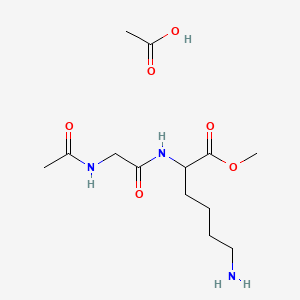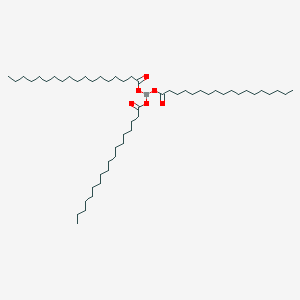
Di(octadecanoyloxy)alumanyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium stearate is a white, wax-like powder that belongs to the class of metallic soaps. It is formed by the reaction of stearic acid with aluminium salts. This compound is known for its excellent water repellence, gelling, and thickening properties. It is widely used in various industries, including cosmetics, pharmaceuticals, plastics, and paints, due to its versatility and beneficial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium stearate is typically synthesized through the precipitation method. This involves the reaction of stearic acid with aluminium isopropoxide in anhydrous pyridine. The reaction induces the precipitation of the pyridine complex, which is then removed under vacuum to yield aluminium stearate .
Industrial Production Methods: In industrial settings, aluminium stearate is produced by reacting stearic acid with aluminium chloride or aluminium sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 78 to 87°C, to prevent the precipitation of alkali stearate. The resulting product is then filtered, washed, and dried to obtain pure aluminium stearate .
Análisis De Reacciones Químicas
Types of Reactions: Aluminium stearate undergoes various chemical reactions, including:
Oxidation: Aluminium stearate can undergo oxidation, especially when exposed to air and moisture.
Hydrolysis: In the presence of water, aluminium stearate can hydrolyze to form stearic acid and aluminium hydroxide.
Thermal Decomposition: Upon heating, aluminium stearate decomposes to form aluminium oxide and stearic acid
Common Reagents and Conditions:
Oxidation: Requires exposure to air and moisture.
Hydrolysis: Requires the presence of water.
Thermal Decomposition: Requires heating to high temperatures.
Major Products Formed:
Oxidation: Aluminium oxide and stearic acid.
Hydrolysis: Stearic acid and aluminium hydroxide.
Thermal Decomposition: Aluminium oxide and stearic acid
Aplicaciones Científicas De Investigación
Aluminium stearate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Aluminium stearate is often compared with other metallic stearates, such as:
- Calcium stearate
- Magnesium stearate
- Zinc stearate
Uniqueness:
- Water Repellence: Aluminium stearate exhibits superior water repellence compared to other metallic stearates.
- Gelling Properties: It has excellent gelling and thickening properties, making it highly valuable in various industrial applications .
Comparación Con Compuestos Similares
- Calcium stearate: Used as a stabilizer and lubricant in plastics.
- Magnesium stearate: Commonly used as a lubricant in pharmaceutical tablets.
- Zinc stearate: Utilized as a release agent and lubricant in the rubber and plastics industries .
Aluminium stearate’s unique properties and wide range of applications make it an indispensable compound in many fields.
Propiedades
Fórmula molecular |
C54H105AlO6 |
|---|---|
Peso molecular |
877.4 g/mol |
Nombre IUPAC |
di(octadecanoyloxy)alumanyl octadecanoate |
InChI |
InChI=1S/3C18H36O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clave InChI |
CEGOLXSVJUTHNZ-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
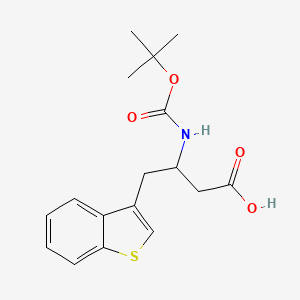
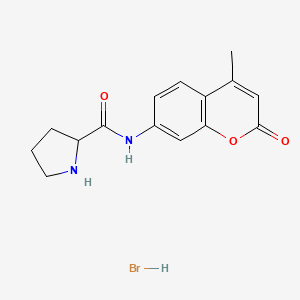
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
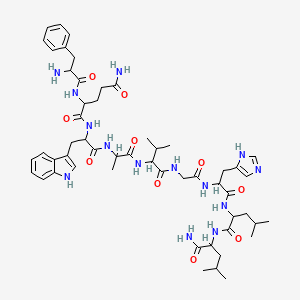
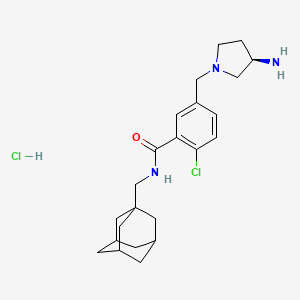
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
